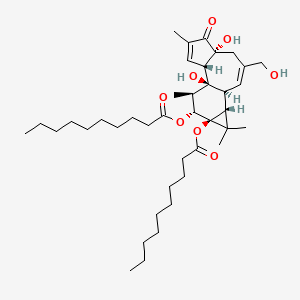
2,5-二氨基苯酚
描述
2-methoxybenzene-1,4-diamine, also known as 2-methoxybenzene-1,4-diamine, is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Diaminoanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.57x10+5 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methoxybenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxybenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
甲状腺癌发生
2,5-二氨基苯酚已被研究其对甲状腺功能和癌变的影响。在大鼠中,饮食给予2,5-二氨基苯酚显著提高了甲状腺刺激激素水平,降低了甲状腺素和三碘甲状腺素水平,并增加了甲状腺腺瘤、腺癌和癌症的发生率和数量。这些发现表明对甲状腺可能具有潜在的致癌作用(Kitahori et al., 1989)。
皮肤渗透和代谢
研究已经调查了2,5-二氨基苯酚在大鼠中的吸收和代谢命运。经皮吸收量取决于使用的配方,范围从所施用剂量的0.26%到1.1%不等。消除主要发生在尿液中,少量在粪便和呼出空气中。这项研究为了解2,5-二氨基苯酚的皮肤吸收和全身分布提供了见解(Hofer & Hruby, 1983)。
用于染发剂配方
2,5-二氨基苯酚主要用作氧化性永久染发剂配方中的成分。已经记录了其作为某些用于消费者产品中的染料生产中间体的作用。了解其在这些产品中的使用对于评估潜在的人体暴露和健康风险至关重要(Report on carcinogens, 2020)。
致突变潜力
研究表明,2,5-二氨基苯酚可以在体外被激活为致突变剂,表明可能存在基因损伤的潜力。这种致突变活性受到细胞色素P-450代谢等因素的影响,表明生物系统中存在复杂的相互作用(Dybing & Thorgeirsson, 1977)。
染发剂中的分析检测
已开发了一种用气液色谱同时测定永久染发剂中2,5-二氨基苯酚和其他有毒二胺的方法。该方法的灵敏度和特异性对于监测消费者产品中潜在有害化合物的存在至关重要(Choudhary, 1980)。
属性
IUPAC Name |
2-methoxybenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYBLVGLMAUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063766 | |
| Record name | 1,4-Benzenediamine, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00132 [mmHg] | |
| Record name | 2-Methoxy-1,4-benzenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3120 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals | |
CAS No. |
5307-02-8 | |
| Record name | 2,5-Diaminoanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1,4-benzenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diaminoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99H0MF010 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
107 °C | |
| Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the mutagenic properties of 2,5-Diaminoanisole, and how do they relate to its use in hair dyes?
A: Research suggests that 2,5-Diaminoanisole, a component found in some oxidative-type (hydrogen peroxide) hair dyes, exhibits mutagenic properties after being oxidized by hydrogen peroxide (H2O2). [] This mutagenic potential raises concerns as a significant number of people use hair dyes. [] Further research, including in vivo studies, is crucial to determine the actual risk to human health. [, ]
Q2: How does 2,5-Diaminoanisole interact with Prostaglandin H Synthase (PHS), and what are the implications of this interaction?
A: Studies indicate that 2,5-Diaminoanisole acts as a highly efficient reducing substrate for Prostaglandin H Synthase (PHS). [] This interaction facilitates the conversion of 5-phenyl-4-pentenyl-hydroperoxide to 5-phenyl-4-pentenylalcohol by PHS. [] This finding is significant because the metabolic activation of some aromatic amines by PHS is thought to produce mutagenic and potentially carcinogenic species. []
Q3: What is the structural characterization of 2,5-Diaminoanisole?
A3: 2,5-Diaminoanisole, alternatively named 2-methoxybenzene-1,4-diamine, possesses the following structural characteristics:
Q4: Has the mutagenicity of 2,5-Diaminoanisole been studied in mammalian cells?
A: Yes, a study assessed the mutagenicity of 2,5-Diaminoanisole at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells. [] This in vitro study, conducted without metabolic activation, yielded a negative response, indicating that 2,5-Diaminoanisole did not induce mutations at the TK locus under these specific experimental conditions. []
Q5: Are there any known structural analogs of 2,5-Diaminoanisole that exhibit different mutagenic properties?
A: Yes, research suggests that structural analogs of 2,5-Diaminoanisole, specifically 2,4-Diaminoanisole, demonstrate varying degrees of mutagenicity. [] While 2,5-Diaminoanisole becomes strongly mutagenic after oxidation by H2O2, 2,4-Diaminoanisole shows a questionable mutagenic response in the TK +/- locus assay in L5178Y mouse lymphoma cells. [, ] This difference highlights the significant role of even minor structural modifications in influencing the biological activity of these compounds.
Q6: What are the potential implications of the dominant lethal mutagenicity study conducted on 2,5-Diaminoanisole?
A: A dominant lethal mutagenicity study on rats administered with 2,5-Diaminoanisole intraperitoneally at a dose significantly higher than typical human exposure from hair dye use did not show an increase in fetal loss. [] While this study did not find evidence of a dominant lethal effect under the specific experimental conditions, it's crucial to acknowledge its limitations. The route of administration and the high dose used in the study might not accurately reflect real-world human exposure scenarios, necessitating further research to assess the compound's safety definitively. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl-](/img/structure/B1211300.png)

![2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)

![5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)
![3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE](/img/structure/B1211310.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)


![2-[[(1R)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-5-(methylamino)-1,4-benzoquinone](/img/structure/B1211317.png)


![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)

